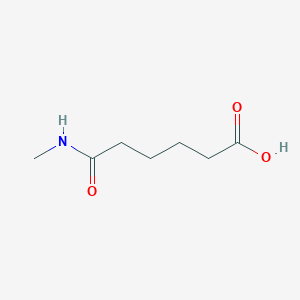

5-(Methylcarbamoyl)pentanoic acid

Description

Chemical Context and Structural Features

5-(Methylcarbamoyl)pentanoic acid, systematically named 6-(methylamino)-6-oxohexanoic acid, is an organic compound featuring both a carboxylic acid and a methylcarbamoyl group. nih.govsmolecule.com Its linear structure consists of a five-carbon pentanoic acid chain. smolecule.com The presence of these two functional groups—a carboxylic acid at one end and a methylcarbamoyl group at the other—imparts a dual reactivity to the molecule.

The molecular formula of the compound is C₇H₁₃NO₃, and it has a molecular weight of approximately 159.18 g/mol . nih.gov Key structural attributes include the potential for hydrogen bonding via its hydroxyl (-OH) and amide groups, which influences its solubility and physical state. The methylcarbamoyl group also introduces a degree of steric hindrance that can affect its reactivity. Under standard conditions, the compound is a powder with a melting point of 92-93°C. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-(methylamino)-6-oxohexanoic acid | nih.govsigmaaldrich.com |

| CAS Number | 90049-09-5 | nih.gov |

| Molecular Formula | C₇H₁₃NO₃ | nih.gov |

| Molecular Weight | 159.18 g/mol | nih.gov |

| Monoisotopic Mass | 159.08954328 Da | nih.govuni.lu |

| Melting Point | 92-93 °C | sigmaaldrich.comsigmaaldrich.com |

Significance in Modern Chemical Research

The significance of this compound in modern research is primarily as a versatile building block in organic synthesis. Its bifunctional nature allows it to serve as an intermediate in the creation of more complex molecules. Researchers utilize this compound in the development of new chemical entities that may have applications in various scientific fields.

One area of investigation is its potential in medicinal chemistry. Preliminary studies have explored its use as a precursor for developing compounds with potential anti-inflammatory and antimicrobial properties. For instance, some research has indicated moderate antibacterial activity against certain bacterial strains, though these findings are still in early stages. smolecule.com The compound's structure is also of interest in studies related to enzyme interactions and metabolic pathways.

Overview of Research Directions and Gaps in Knowledge

Current research on this compound is focused on several key areas. Synthetic chemists are exploring more efficient and varied routes to synthesize the compound and its derivatives. Common methods include the reaction of 6-aminohexanoic acid with methyl isocyanate or the direct reaction of pentanoic acid with methyl isocyanate. smolecule.com

A significant portion of research is dedicated to exploring its biological activities. smolecule.com While initial studies have suggested potential antibacterial and anti-inflammatory applications, a substantial gap in knowledge exists regarding the specific mechanisms of action. smolecule.com Further research is required to fully understand how this compound and its derivatives interact with biological targets at a molecular level.

Another area with limited exploration is the full range of chemical reactions it can undergo. While it participates in typical carboxylic acid reactions like esterification and amidation, the interplay between the carboxylic acid and the methylcarbamoyl group under various reaction conditions is not yet fully elucidated. smolecule.com Future research will likely focus on a deeper characterization of its reactivity, a more thorough investigation into its biological properties, and the synthesis of novel derivatives for potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-(methylamino)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-6(9)4-2-3-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSSURYRYDYOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90049-09-5 | |

| Record name | 5-(methylcarbamoyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylcarbamoyl Pentanoic Acid

Established Synthetic Routes

Traditional methods for synthesizing 5-(methylcarbamoyl)pentanoic acid primarily rely on the formation of the amide bond from a suitable carboxylic acid precursor.

A primary and straightforward method for the synthesis of this compound involves the direct reaction of a pentanoic acid derivative, specifically a C6 dicarboxylic acid monoester like adipic acid monomethyl ester, with methyl isocyanate. google.com This reaction proceeds through the formation of an unstable mixed carbamic-carboxylic anhydride (B1165640), which then decarboxylates to yield the N-substituted amide. thieme-connect.com

The reaction can be carried out under various conditions. Historically, the condensation of a carboxylic acid and an isocyanate required heating, for instance, to 110 °C in toluene (B28343) or 60 °C with a catalytic amount of triethylamine. thieme-connect.com However, milder conditions have been developed. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst allows the reaction to proceed efficiently at temperatures as low as 0 °C, which is particularly advantageous for sensitive substrates or to prevent side reactions. thieme-connect.com The reaction of carboxylate salts with aryl isocyanates at room temperature has also been shown to be an effective and operationally simple protocol. acs.orgresearchgate.net This method is compatible with a variety of functional groups. nih.gov The general mechanism involves the nucleophilic attack of the carboxylate on the isocyanate, followed by a decarboxylation step to form the amide. researchgate.net

A key precursor for this route is a mono-protected adipic acid. Adipic acid monomethyl ester can be produced by reacting adipic acid with methanol. google.com To favor the formation of the monoester over the diester, the reaction can be carried out with specific molar ratios of the reactants. For example, allowing dimethyl adipate (B1204190) to be present in the reaction mixture can suppress the formation of more diester by-product. google.com Another approach to obtaining the monoester is through the hydroformylation of a pentenoate ester followed by oxidation. google.com

Table 1: Examples of Amide Synthesis from Carboxylic Acids and Isocyanates with DMAP Catalyst

| Carboxylic Acid | Isocyanate | Product | Yield (%) |

| Benzoic acid | Phenyl isocyanate | N-Phenylbenzamide | 95 |

| Acetic acid | Phenyl isocyanate | N-Phenylacetamide | 85 |

| (S)-2-Phenylpropanoic acid | Benzyl isocyanate | (S)-N-Benzyl-2-phenylpropanamide | 92 |

| Cyclohexanecarboxylic acid | Cyclohexyl isocyanate | N,N'-Dicyclohexylcarboxamide | 98 |

Data sourced from a study on DMAP-catalyzed amide synthesis. thieme-connect.com

An alternative, though less direct, established pathway could conceptually involve the formation of a carbamate (B1207046) intermediate. While direct synthesis from 6-aminohexanoic acid and methyl isocyanate is a form of direct carbamoylation, a route proceeding via a distinct carbamate intermediate would involve different transformations. google.com For instance, one could envision a multi-step sequence starting from a protected 6-hydroxyhexanoic acid. The hydroxyl group could be reacted with methyl isocyanate to form a methyl carbamate. Subsequent deprotection and functional group manipulation of the carboxylic acid end, or transformation of the ester of 6-hydroxyhexanoic acid, would be required to yield the final product.

The synthesis of carbamates themselves is well-established and can be achieved through various means, such as the reaction of alcohols with isocyanates, or the coupling of amines, carbon dioxide, and alkyl halides. nih.gov However, the application of a carbamate-centric route for this compound is not prominently featured in the literature, likely due to the efficiency of the more direct carbamoylation methods.

Emerging Synthetic Strategies

Recent advances in organic synthesis have opened new avenues for the formation of carbon-nitrogen bonds, offering potentially more efficient, selective, and sustainable methods for the synthesis of amides like this compound.

Modern catalytic systems are being increasingly developed for direct amidation reactions that avoid the use of stoichiometric activating agents. Boron-based catalysts, for example, have shown significant promise. Catalysts such as boronic acids, often used with co-catalysts like N-oxides, can facilitate the direct condensation of carboxylic acids and amines. researchgate.net More sophisticated diboron (B99234) reagents have also been developed for these transformations. researchgate.net

Palladium-catalyzed carbonylation reactions represent another powerful, emerging strategy. For instance, the direct carbonylation of 1,3-butadiene (B125203) in the presence of an alcohol can produce adipate diesters with high selectivity. nih.gov This provides a direct route to the C6 backbone from commodity chemicals. Similarly, palladium-catalyzed dicarbonylation of allylic alcohols can yield dicarboxylic acids, including adipic acid. nih.gov These methods provide advanced routes to the precursors of this compound. While these catalytic methods are typically used for ester or acid synthesis, their application could be integrated into a synthetic sequence where the resulting dicarboxylic acid monoester is then subjected to a catalytic amidation.

A significant challenge in synthesizing this compound from symmetrical precursors like adipic acid is achieving regioselectivity. The two carboxylic acid groups in adipic acid are chemically equivalent, and reacting it with a sub-stoichiometric amount of an amine or alcohol will typically result in a mixture of starting material, mono-substituted product, and di-substituted product.

To address this, methods for the selective monoesterification of dicarboxylic acids have been developed. One such method employs strongly acidic ion-exchange resins as catalysts in a transesterification reaction. psu.edu It was found that the rate of esterification of the dicarboxylic acid is significantly higher than that of the resulting monoester, leading to high selectivity for the desired mono-protected product. psu.edu This selectivity is attributed to the preferential reaction of the more water-soluble diacid in an aqueous layer on the surface of the resin. psu.edu

While this compound itself is not chiral, the principles of stereoselective synthesis are relevant for producing chiral analogs, which are common in pharmaceutical applications. For instance, the synthesis of R-(+)-3-(carbamoylmethyl)-5-methylhexanoic acid, a structurally related compound, can be achieved through the resolution of a racemic mixture using an optically active amine, such as (S)-(+)-phenylglycinol, to form diastereomeric salts that can be separated. google.com

Table 2: Selective Monoesterification of Dicarboxylic Acids with Butyl Formate

| Dicarboxylic Acid | Monoester Yield (%) | Diester Yield (%) |

| Succinic acid (C4) | 92 | 5 |

| Glutaric acid (C5) | 91 | 5 |

| Adipic acid (C6) | 91 | 5 |

| Pimelic acid (C7) | 90 | 5 |

| Suberic acid (C8) | 88 | 5 |

Data based on reactions catalyzed by Dowex 50WX2 ion-exchange resin, with monoester yield reported at 5% diester yield. psu.edu

Optimization of Reaction Conditions and Process Efficiency

To ensure a synthetic route is practical and scalable, optimization of reaction conditions is crucial. Key parameters that are typically optimized include temperature, reaction time, solvent, and the nature and loading of any catalysts. For instance, in the synthesis of metal-organic frameworks (MOFs), it has been shown that varying the heating temperature and time can significantly impact the crystal morphology and purity of the product. researchgate.net Similarly, in the synthesis of neolignans, the choice of oxidant and solvent, as well as the reaction time, were found to greatly affect both the conversion of the starting material and the selectivity towards the desired product. scielo.br

Chemical Reactivity and Derivatization of 5 Methylcarbamoyl Pentanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The terminal carboxylic acid group (-COOH) is a primary site for various chemical modifications, including esterification, amidation, and decarboxylation. libretexts.orgmsu.edu These reactions are fundamental to synthesizing a wide array of derivatives.

Esterification of 5-(Methylcarbamoyl)pentanoic acid typically proceeds via the Fischer esterification mechanism, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product (the ester), it is common to use an excess of the alcohol or to remove the water formed during the reaction. chemguide.co.ukmasterorganicchemistry.com This reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com The resulting esters are often used as intermediates in the synthesis of more complex molecules. For instance, methyl pentanoate, an ester of the related pentanoic acid, is used in fragrances and as a plasticizer. core.ac.uk

The intramolecular version of this reaction can lead to the formation of cyclic esters known as lactones, particularly favoring the formation of stable 5- and 6-membered rings. masterorganicchemistry.com

Table 1: Representative Esterification Reactions of this compound

| Alcohol | Catalyst | Conditions | Product |

| Methanol | H₂SO₄ | Reflux | Methyl 6-(methylamino)-6-oxohexanoate |

| Ethanol | HCl (gas) | Heat, Distill | Ethyl 6-(methylamino)-6-oxohexanoate |

| Benzyl Alcohol | H₂SO₄ | Reflux with Dean-Stark trap | Benzyl 6-(methylamino)-6-oxohexanoate |

| tert-Butanol | TFAA, then t-BuOH | Room Temperature | tert-Butyl 6-(methylamino)-6-oxohexanoate mdpi.com |

This table presents plausible reaction examples based on established esterification principles.

The carboxylic acid group can be converted into an amide, a reaction of significant importance for creating peptide bonds. Direct reaction with an amine is generally not feasible and requires high temperatures. A more common and milder approach involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com In this process, the carboxylic acid is first activated by the coupling agent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of an amino acid or peptide, forming a new amide bond. This strategy is central to solid-phase peptide synthesis and the conjugation of molecules to proteins.

Table 2: Amidation of this compound for Bioconjugation

| Amine Component | Coupling Agent | Product | Application |

| Glycine methyl ester | DCC | N-(6-(Methylamino)-6-oxohexanoyl)glycine methyl ester | Peptide synthesis building block |

| Lysine (B10760008) side chain (protein) | EDC/NHS | Protein-linker conjugate | Bioconjugation, drug delivery |

| N-terminal of a peptide | HATU | N-terminally modified peptide | Functionalized peptide research |

This table illustrates potential amidation reactions relevant to peptide and protein chemistry.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be achieved through various methods. msu.edu While simple heating is effective for some β-keto acids or malonic acids, it is not for a simple aliphatic acid like this one. More advanced methods are required, such as photoredox catalysis or radical-mediated reactions. mdpi.comorganic-chemistry.org For example, the Barton decarboxylation involves converting the carboxylic acid into a thiohydroxamate ester, which then undergoes radical-induced cleavage. mdpi.com Another modern approach uses visible-light photoredox catalysis, which can facilitate the decarboxylation of carboxylic acids under mild conditions to generate alkyl radicals. organic-chemistry.org These radicals can then be trapped by various reagents or participate in further reactions. The product of simple decarboxylation of this compound would be N-methylcaproamide.

Characterization of the resulting products would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the resulting alkane or functionalized product, and Mass Spectrometry (MS) to confirm the change in molecular weight.

Transformations of the N-Methylcarbamoyl Group

The N-methylcarbamoyl group (-CONHCH₃) is a secondary amide. Amides are generally stable functional groups but can undergo specific transformations under certain conditions.

The N-methylcarbamoyl moiety can be a site for derivatization, although it is less reactive than the carboxylic acid. The amide N-H proton can be deprotonated by a very strong base, and the resulting anion can be alkylated. However, a more common transformation is the reduction of the amide. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, which would transform this compound into 6-(methylamino)hexan-1-ol (B1311396) (assuming the carboxylic acid is also reduced). libretexts.org

The synthesis of various heterocyclic compounds often uses carbamoyl (B1232498) or thiocarbamoyl derivatives as starting materials. researchgate.net While specific studies on this compound are limited, its N-methylcarbamoyl group could potentially participate in cyclization reactions to form nitrogen-containing heterocycles, which are a common focus in medicinal chemistry research. nih.govmdpi.com

Table 3: Potential Derivatives from the N-Methylcarbamoyl Group

| Reagent | Conditions | Transformation | Product |

| LiAlH₄ followed by H₂O | Ether, Reflux | Reduction of amide and carboxylic acid | 6-(Methylamino)hexan-1-ol |

| Lawesson's Reagent | Toluene (B28343), Heat | Thionation | 5-(Methylthiocarbamoyl)pentanoic acid |

| PCl₅ or SOCl₂ | Inert solvent | Conversion to imidoyl chloride | Methyl (5-(chloromethylene)pentyl)carbamoyl chloride |

This table provides examples of potential transformations based on general amide reactivity.

The reactivity of the N-methylcarbamoyl group with nucleophiles and electrophiles is governed by the principles of amide chemistry. masterorganicchemistry.com

Electrophilic Center : The carbonyl carbon of the amide is an electrophilic center, though it is less reactive than the carbonyl carbon of ketones or esters due to resonance stabilization from the nitrogen lone pair. youtube.com It can be attacked by strong nucleophiles. For example, hydrolysis of the amide back to a carboxylic acid and methylamine (B109427) can occur under harsh acidic or basic conditions with prolonged heating.

Nucleophilic Centers : The amide contains two potential nucleophilic centers: the carbonyl oxygen and the nitrogen atom. The lone pair on the nitrogen atom is delocalized into the carbonyl group, making it a very weak nucleophile. nih.gov The carbonyl oxygen, with its partial negative charge, is the more likely site for electrophilic attack. For instance, protonation of the oxygen occurs under acidic conditions, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.com The hydrogen on the nitrogen is weakly acidic and can be removed by a strong base, making the nitrogen atom nucleophilic for subsequent reactions like alkylation.

In essence, the vast majority of chemical reactions involve a nucleophile, a species that donates an electron pair, reacting with an electrophile, a species that accepts an electron pair. masterorganicchemistry.comyoutube.com The dual functionality of this compound provides multiple sites for such interactions, enabling its use as a versatile synthetic intermediate.

Kinetic and Thermodynamic Aspects of Reactivity

The chemical reactivity of this compound is governed by the interplay of its two primary functional groups: the carboxylic acid and the N-methylamide. The kinetic and thermodynamic parameters of reactions involving this molecule are crucial for understanding its transformation and for the rational design of synthetic routes for its derivatization.

The carboxylic acid moiety typically undergoes nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. The N-methylamide group, while generally less reactive than the carboxylic acid, can also participate in chemical transformations, often under more forcing conditions.

Kinetic Considerations:

The rate of reactions involving this compound is dependent on several factors, including the nature of the attacking nucleophile, the reaction temperature, and the presence of catalysts. While specific kinetic data for this compound is not extensively documented in publicly available literature, we can draw parallels from studies on similar molecules, such as pentanoic acid.

For instance, the esterification of pentanoic acid with an alcohol is a well-studied reaction. The kinetics of such a reaction, often following a second-order rate law, are influenced by the concentration of both the carboxylic acid and the alcohol. The presence of an acid catalyst significantly accelerates the rate of esterification by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

In the case of this compound, the N-methylamide group can potentially influence the kinetics of reactions at the carboxylic acid center through electronic and steric effects. However, given the separation of the two functional groups by a flexible four-carbon chain, this influence is expected to be minimal.

Thermodynamic Considerations:

From a thermodynamic standpoint, the derivatization of the carboxylic acid group is generally a favorable process. For example, the formation of an ester from a carboxylic acid and an alcohol, or an amide from a carboxylic acid and an amine, is typically an exothermic process, although the equilibrium may not always lie far to the right. libretexts.org

The formation of amides from carboxylic acids and amines is generally a thermodynamically favorable process. The change in Gibbs free energy (ΔG) for these reactions is typically negative, indicating a spontaneous reaction under standard conditions. The enthalpy change (ΔH) for the formation of N-methylamides from carboxylic acids is often slightly negative. researchgate.net

It is important to note that while the direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable, it is often kinetically slow at room temperature and may require heating or the use of coupling agents to proceed at a reasonable rate. mdpi.com The removal of water, a byproduct of the condensation reaction, can also be employed to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. libretexts.org

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > esters ≈ carboxylic acids > amides > carboxylates. libretexts.org This trend is primarily dictated by the stability of the leaving group. libretexts.org

| Carboxylic Acid Derivative | Relative Reactivity | Leaving Group | Basicity of Leaving Group |

|---|---|---|---|

| Acyl Phosphate | Very High | Phosphate | Weak Base |

| Thioester | High | Thiolate | Weak Base |

| Ester | Moderate | Alkoxide | Stronger Base |

| Carboxylic Acid | Moderate | Hydroxide | Strong Base |

| Amide | Low | Amine | Very Strong Base |

Investigation of Reaction Selectivity and Yield Enhancement

The presence of two distinct functional groups in this compound presents a challenge in terms of reaction selectivity. When subjecting the molecule to derivatization, it is often desirable to modify one functional group while leaving the other intact.

Reaction Selectivity:

The inherent difference in reactivity between the carboxylic acid and the N-methylamide group provides a basis for selective transformations. The carboxylic acid is significantly more electrophilic and a better leaving group precursor (H₂O after protonation) compared to the amide. Consequently, reactions with nucleophiles will preferentially occur at the carboxylic acid terminus under relatively mild conditions.

For example, esterification with an alcohol in the presence of an acid catalyst will selectively convert the carboxylic acid to an ester, leaving the N-methylamide group untouched. Similarly, amidation with a primary or secondary amine, often facilitated by a coupling agent, will target the carboxylic acid.

Selective modification of the N-methylamide group in the presence of a free carboxylic acid is more challenging and would likely require a protection-deprotection strategy for the carboxylic acid. Alternatively, specific reagents that react preferentially with amides over carboxylic acids would be necessary, although such reagents are less common.

Yield Enhancement:

Optimizing the yield of a desired derivative of this compound involves careful control of reaction conditions and the application of specific strategies to drive the reaction to completion.

Several factors can be manipulated to enhance the yield of derivatization reactions:

Stoichiometry of Reactants: Using an excess of one of the reactants, typically the less expensive or more readily available one, can shift the reaction equilibrium towards the products. libretexts.org

Removal of Byproducts: In condensation reactions such as esterification and amidation, water is formed as a byproduct. The continuous removal of water, for instance by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents like molecular sieves, can significantly improve the yield of the desired product. mdpi.com

Catalysis: The choice of catalyst can have a profound impact on both the reaction rate and the yield. For esterification, strong mineral acids or solid acid catalysts are effective. For amidation, a wide array of coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), are employed to activate the carboxylic acid and facilitate amide bond formation, leading to higher yields under milder conditions.

| Strategy | Principle | Application Example |

|---|---|---|

| Use of Excess Reagent | Le Châtelier's Principle: Shifts equilibrium towards products. | Using an excess of alcohol in an esterification reaction. |

| Removal of Byproducts | Le Châtelier's Principle: Shifts equilibrium towards products. | Azeotropic removal of water during esterification. |

| Use of Coupling Agents | Activation of the carboxylic acid to facilitate nucleophilic attack. | Using DCC or EDC for amide bond formation. |

| Optimization of Reaction Conditions | Balancing reaction rate and prevention of side reactions. | Determining the optimal temperature and reaction time through monitoring. |

Spectroscopic Characterization of 5 Methylcarbamoyl Pentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 5-(methylcarbamoyl)pentanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in this compound. The chemical shift (δ) of a proton is influenced by the electron density around it.

Key proton signals for this compound include:

The protons of the methyl group attached to the nitrogen of the amide typically appear as a singlet or a doublet (if coupled to the amide proton) in the range of δ 2.8–3.2 ppm.

The methylene (B1212753) protons (CH₂) of the pentanoic acid chain exhibit signals in the aliphatic region of the spectrum.

The acidic proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often around 12 δ. pressbooks.pub The exact chemical shift can be dependent on the solvent and concentration due to variations in hydrogen bonding. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (amide) | ~2.8 - 3.2 |

| -CH₂- (chain) | ~1.5 - 2.5 |

| -COOH | ~12.0 |

Data is based on typical chemical shift ranges for similar functional groups.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Expected ¹³C NMR signals for this compound are:

The carbonyl carbon of the carboxylic acid group is typically observed in the range of 165 to 185 δ. pressbooks.pub

The carbonyl carbon of the amide group appears in a similar downfield region.

The carbons of the aliphatic chain produce signals in the upfield region of the spectrum.

The methyl carbon of the methylcarbamoyl group will also resonate in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C OOH | ~165 - 185 |

| -C ONHCH₃ | ~165 - 180 |

| -C H₂- (chain) | ~20 - 40 |

| -C H₃ (amide) | ~25 - 30 |

Data is based on typical chemical shift ranges for similar functional groups.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in piecing together the sequence of methylene groups in the pentanoic acid chain. A cross-peak between two proton signals in a COSY spectrum indicates that they are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comustc.edu.cn This allows for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comustc.edu.cn HMBC is particularly valuable for identifying the connections between functional groups and the aliphatic chain. For instance, it can show correlations between the amide proton or methyl protons and the carbonyl carbon of the amide, as well as correlations from the methylene protons adjacent to the carboxylic acid to the carboxyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by the vibrational modes of its carboxylic acid and amide functional groups.

Key vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically appears around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

N-H Stretch (Amide): A moderate absorption band is expected around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C=O Stretch (Amide I Band): A strong absorption band, known as the Amide I band, is typically observed between 1630 and 1680 cm⁻¹ due to the C=O stretching vibration of the amide group.

N-H Bend (Amide II Band): Another characteristic band for secondary amides, the Amide II band, appears in the region of 1510-1570 cm⁻¹ and arises from a combination of N-H bending and C-N stretching vibrations.

C-H Stretch: Absorptions for the C-H stretching of the aliphatic chain and the methyl group are expected in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend (Amide II) | 1510 - 1570 |

| Alkane | C-H Stretch | 2850 - 3000 |

Data is based on typical IR absorption frequencies for the respective functional groups.

The presence of both a carboxylic acid and a secondary amide group in this compound allows for significant intermolecular hydrogen bonding. The molecule has the potential to act as both a hydrogen bond donor (from the -OH and -NH groups) and a hydrogen bond acceptor (at the carbonyl oxygens). nih.gov

In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. The broadness of the O-H stretching band in the IR spectrum is a direct consequence of this strong hydrogen bonding. Similarly, the amide groups can form hydrogen bonds with each other (N-H···O=C) or with the carboxylic acid groups. These intermolecular interactions can influence the precise positions and shapes of the N-H and C=O stretching bands in the IR spectrum. In some cases, intramolecular hydrogen bonding might be possible, which could be investigated through detailed spectroscopic studies in dilute solutions. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of a molecule by measuring its mass with very high accuracy. The exact mass of this compound has been determined, which aligns with its molecular formula, C7H13NO3. nih.gov This precise measurement helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

The monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, serves as a key identifier in HRMS analysis. nih.gov

Table 1: Molecular Formula Confirmation of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C7H13NO3 | nih.gov |

| Computed Monoisotopic Mass | 159.08954328 Da | nih.gov |

Fragmentation Pattern Analysis for Structural Insights

Key fragmentation pathways for similar structures, such as pentanoic acid, often involve the loss of small neutral molecules. nist.gov For this compound, one would anticipate characteristic fragmentation patterns including:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl groups.

McLafferty rearrangement: A common fragmentation pathway for molecules containing a carbonyl group.

Loss of water (H₂O): From the carboxylic acid group.

Loss of the carboxylic acid group (-COOH): A common fragmentation for carboxylic acids.

Cleavage of the amide bond: Resulting in fragments corresponding to the acylium ion and the methylamine (B109427) radical cation or vice versa.

Studying the mass spectra of related compounds, such as pentanoic acid and its derivatives, helps in postulating these fragmentation routes. nist.govnist.govspectrabase.com

Other Spectroscopic Techniques (e.g., Ultraviolet-Visible Absorption, Raman Spectroscopy)

Beyond mass spectrometry, other spectroscopic methods provide complementary structural information.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: This technique probes the electronic transitions within a molecule. Compounds containing chromophores, such as carbonyl groups (C=O) found in the carboxylic acid and amide functionalities of this compound, are expected to exhibit UV absorption. The absorption is typically due to n → π* and π → π* transitions. For comparison, succinimide (B58015) and pyrrolidone derivatives, which also contain amide-like structures, show characteristic UV-Vis bands below 450 nm. researchgate.net Similarly, this compound would be expected to absorb in the UV region.

Raman Spectroscopy: This technique provides information about molecular vibrations. It is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would be expected to show characteristic peaks for C-H, C-C, C=O (from both acid and amide), C-N, and O-H vibrational modes. While a specific spectrum for the target compound is not provided in the search results, analysis of related molecules like N-methyl-2-pyrrolidone (NMP) shows distinct Raman features corresponding to its vibrational modes. researchgate.net

Correlations between Spectroscopic Data and Theoretical Predictions

Theoretical calculations are increasingly used to predict spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments. For this compound, predicted values for the collision cross-section (CCS) are available. uni.lu The CCS is a measure of the ion's size and shape in the gas phase and can be determined experimentally using ion mobility-mass spectrometry. The correlation between the predicted and experimental CCS values can provide a high degree of confidence in the identification of the compound.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 160.09682 | 135.2 |

| [M+Na]+ | 182.07876 | 140.8 |

| [M-H]- | 158.08226 | 133.9 |

| [M+NH4]+ | 177.12336 | 154.9 |

| [M+K]+ | 198.05270 | 140.5 |

| [M+H-H2O]+ | 142.08680 | 130.1 |

Data sourced from PubChemLite. uni.lu

Computational Studies and Molecular Modeling of 5 Methylcarbamoyl Pentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of a molecule's structure and reactivity based on its electronic makeup.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is key to its chemical properties. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and has higher polarizability. nih.gov DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict these orbital energies. irjweb.comscirp.org

Table 1: Representative Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.0 |

Note: The values presented are illustrative for a molecule of this type and would be precisely determined through specific DFT calculations.

Conformational Landscape Exploration

The flexibility of 5-(Methylcarbamoyl)pentanoic acid is primarily due to the rotation around its single bonds. The molecule possesses five rotatable bonds in its pentanoic acid chain and a C-N bond in the methylcarbamoyl group. nih.gov This flexibility allows it to adopt numerous conformations in space, each with a different potential energy. Understanding this "conformational landscape" is crucial as the lowest-energy conformer (the global minimum) is the most populated state, and specific conformations may be required for binding to biological targets.

Computational methods can explore this landscape by performing a Potential Energy Surface (PES) scan. skku.eduresearchgate.net This involves systematically rotating a specific dihedral angle in increments (e.g., 10 degrees) and calculating the energy at each step, while allowing the rest of the molecule to relax. researchgate.netvisualizeorgchem.com This process identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

A key feature in this compound is the restricted rotation around the amide C-N bond due to its partial double-bond character from resonance. This leads to distinct E and Z rotamers. A PES scan of the relevant dihedral angle can quantify the energy difference between these isomers and the rotational barrier, providing insight into their interchangeability at a given temperature. researchgate.net

Table 2: Example of a Potential Energy Surface Scan for Amide Bond Rotation

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |

| 0 | 0.0 | Z-isomer (Minimum) |

| 90 | 105.5 | Transition State 1 (Maximum) |

| 180 | 3.2 | E-isomer (Minimum) |

| 270 | 108.8 | Transition State 2 (Maximum) |

Note: Data is representative, based on calculations for similar N-formyl compounds, illustrating the energy profile of rotation around an amide bond. researchgate.net

Reaction Pathway Energetics and Transition State Analysis

Quantum chemical calculations are essential for mapping the energetic profiles of chemical reactions. By computing the energies of reactants, products, intermediates, and transition states, one can determine the thermodynamics (enthalpy of reaction, ΔH) and kinetics (activation energy, Ea) of a process. researchgate.netnih.gov

For this compound, a relevant reaction is the hydrolysis of the amide bond, which would yield 6-oxohexanoic acid and methylamine (B109427). A computational study of this reaction would involve locating the transition state structure for the nucleophilic attack of water (or hydroxide) on the amide carbonyl carbon. Transition State Theory (TST) can then be used to calculate the reaction rate constant. arxiv.orgnih.gov The calculations would reveal whether the reaction is energetically favorable and how fast it is likely to proceed under specific conditions. Other potential reactions, such as those involving the carboxylic acid group (e.g., esterification), could be similarly modeled.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might achieve its biological effect.

Elucidation of Molecular Recognition Mechanisms

Beyond predicting affinity, docking reveals the specific molecular interactions that stabilize the ligand-protein complex. This molecular recognition is governed by non-covalent interactions such as hydrogen bonds, ionic interactions (salt bridges), hydrophobic interactions, and van der Waals forces.

For this compound, the carboxylic acid group is a key interaction hub. In its deprotonated (carboxylate) form, it can form strong ionic bonds with positively charged amino acid residues like Lysine (B10760008) (Lys) or Arginine (Arg). The hydroxyl group can also act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The molecule has a total of two hydrogen bond donors and three hydrogen bond acceptors. nih.gov

The methylcarbamoyl group also contributes significantly to binding. The amide N-H group is a hydrogen bond donor, and the amide carbonyl oxygen is a strong hydrogen bond acceptor. The terminal methyl group and the aliphatic chain can engage in favorable hydrophobic interactions with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val) in the binding pocket. Analyzing these interactions provides a structural hypothesis for the compound's mechanism of action. nih.gov

Table 4: Potential Molecular Interactions for this compound

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic Bond | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Alkyl Chain (-(CH2)4-) | Hydrophobic, van der Waals | Leu, Val, Ile, Ala, Phe, Trp |

| Amide (-CONHCH3) | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asn, Gln, Asp, Glu |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. These simulations can provide detailed insights into conformational changes, interactions with surrounding molecules like solvents, and the stability of molecular complexes.

Conformational Dynamics and Solvent Effects

There is a lack of specific studies in the scientific literature that have performed molecular dynamics simulations to analyze the conformational dynamics and solvent effects of this compound. Such a study would be valuable to understand how the molecule behaves in different environments, for instance, how its flexible carbon chain and polar functional groups (carboxylic acid and methylcarbamoyl) interact with water or other solvents. This would involve analyzing the dihedral angles of the carbon backbone and the rotational freedom around the amide bond to identify the most stable conformations in solution.

In Silico Screening and Virtual Library Design

In silico screening is a computational technique used in drug discovery to search through large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. Virtual library design involves the creation of new, hypothetical molecules based on a starting chemical scaffold.

There is no evidence in the available literature of this compound being used as a scaffold for the design of virtual libraries or being included in specific in silico screening campaigns for which results have been published. While its structural features—a carboxylic acid and a secondary amide—are common in drug-like molecules, specific computational screening studies involving this compound are not documented.

Antimicrobial Activity Investigation

The potential of this compound and related compounds as antimicrobial agents has been a subject of early-stage investigation. Some studies have indicated moderate antibacterial activity against certain bacterial strains, although these findings are preliminary.

While specific in vitro assay data for this compound is not extensively detailed in publicly available literature, studies on structurally similar pentanoic acid derivatives provide insight into its potential antimicrobial profile. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated significant antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 2–4 µg/mL. nih.gov

Notably, certain derivatives were particularly potent, exhibiting MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. nih.gov The following table summarizes the activity of these related pentanoic acid derivatives against a multidrug-resistant S. aureus (MRSA) strain, serving as a proxy for the potential activity of related compounds.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative 4c | Multidrug-Resistant S. aureus (MRSA) | 2 |

| Derivative 4d | Multidrug-Resistant S. aureus (MRSA) | 2 |

| Derivative 4e | Multidrug-Resistant S. aureus (MRSA) | 2 |

| Derivative 4f | Multidrug-Resistant S. aureus (MRSA) | 2 |

This table is based on data for (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives as a proxy for the potential activity of related compounds. nih.gov

The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, research on other fatty acid-based antimicrobial agents offers plausible hypotheses. One proposed mechanism involves the disruption of the bacterial cell membrane's integrity. Damage to the cell membrane can lead to increased permeability and the subsequent leakage of essential intracellular components, such as nucleic acids (DNA and RNA), which is detrimental to bacterial survival. Another potential mechanism is the interference with cellular energy production by disrupting the electron transport chain or inhibiting enzymes involved in metabolic pathways.

Anti-inflammatory Potential (Pre-clinical Investigation)

Derivatives of this compound are being explored for their potential therapeutic uses in anti-inflammatory drugs. smolecule.com Short-chain fatty acids, a class of compounds to which pentanoic acid is related, have demonstrated immunomodulatory effects. nih.gov

Studies on pentanoate, a closely related short-chain fatty acid, have shown that it can suppress autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes. nih.gov It has been observed to enhance the production of the anti-inflammatory cytokine IL-10 while suppressing pro-inflammatory Th17 cells. nih.gov This suggests that compounds like this compound could potentially modulate immune responses by influencing the balance between pro- and anti-inflammatory signals. nih.gov

The anti-inflammatory effects of myristic acid, another fatty acid, have been shown to be mediated through the NF-κB pathway in lipopolysaccharide-induced microglial cells. rsc.org Co-treatment with myristic acid was found to downregulate the expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α). rsc.org

The anti-inflammatory effects of pentanoic acid and its derivatives appear to be mediated through their interaction with specific molecular targets within inflammatory signaling cascades. One of the principal targets identified is the transcription factor Nuclear Factor-kappa B (NF-κB). rsc.org NF-κB is a central regulator of the immune response, and its inhibition can prevent the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α.

Another potential target is the cyclooxygenase (COX) enzyme. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which are responsible for the production of inflammatory mediators like prostaglandins. nih.gov In silico studies have explored the interaction of various natural compounds with COX-2 as a strategy for developing safer anti-inflammatory agents. nih.gov

Interactions with Enzymatic and Receptor Systems

The interaction of this compound with biological targets such as enzymes and receptors is a key area of research to understand its potential therapeutic effects. smolecule.com Preliminary studies suggest that its derivatives may interact with certain protein targets, thereby influencing metabolic pathways. smolecule.com However, further research is necessary to fully elucidate these interactions and their underlying mechanisms. smolecule.com

The study of receptor-ligand interactions is crucial in pharmaceutical development, and various assay formats are available to screen and quantify these interactions. nih.gov For compounds like this compound, understanding their binding affinity to specific receptors can provide insights into their mechanism of action. For example, the interaction of synthetic retinoic acid analogues with the retinoic acid receptors (RARs) has been studied using molecular modeling techniques to understand their binding modes and predict biochemical activities. rsc.org Similarly, binding affinity studies of novel imidazodiazepines at benzodiazepine receptors have been conducted to determine their potential for treating psychiatric and cognitive disorders. mdpi.com While specific enzymatic and receptor targets for this compound have not been definitively identified, the methodologies used in these related studies provide a framework for future investigations.

An exploration of the biological and biochemical properties of this compound and its derivatives reveals a range of interactions with cellular systems. Pre-clinical research has focused particularly on the anticancer potential of its derivatives and the underlying mechanisms of action, including cytotoxicity against cancer cell lines and interactions with specific protein targets. Furthermore, investigations have extended to other potential therapeutic applications, such as antimicrobial activities.

Applications in Chemical Synthesis and Specialized Fields

Role as a Versatile Organic Synthesis Intermediate

Precursor for Complex Heterocyclic Systems

While the linear structure of 5-(Methylcarbamoyl)pentanoic acid provides a flexible backbone, its direct application as a precursor for complex heterocyclic systems is not extensively documented in publicly available scientific literature. In principle, the terminal carboxylic acid and the amide group could be involved in cyclization reactions to form various heterocyclic rings, such as piperidines or other nitrogen-containing heterocycles, under specific reaction conditions. nih.govwhiterose.ac.uk For instance, intramolecular cyclization is a common strategy for the synthesis of piperidine (B6355638) derivatives. nih.gov However, specific examples detailing the use of this compound to synthesize complex heterocyclic systems like pyridines or pyrimidines are not readily found. The synthesis of pyrimidines, for example, often involves the condensation of 1,3-dicarbonyl compounds with urea (B33335) or thiourea (B124793) derivatives. nih.govgsconlinepress.comajol.info Similarly, pyridine (B92270) synthesis has numerous established methods, typically involving condensation or cycloaddition reactions. nih.govijpsonline.com A study on the synthesis of pyrimidine (B1678525) conjugates with a 6-aminohexanoyl fragment suggests that related long-chain amino acids can be used to create complex bioactive molecules. urfu.ru

Building Block in Natural Product Synthesis

The use of specific, functionalized building blocks is a cornerstone of modern natural product synthesis. Chiral building blocks, in particular, are crucial for the enantioselective synthesis of complex natural products. sigmaaldrich.com While this compound possesses a simple, flexible carbon chain, there is no readily available evidence in the scientific literature to suggest its use as a key building block in the total synthesis of natural products. The strategies for total synthesis often rely on readily available chiral pool materials or the development of asymmetric routes to construct complex molecular architectures. nih.gov

Potential in Medicinal Chemistry Scaffold Development

The structural features of this compound make it a candidate for exploration in medicinal chemistry. The presence of both hydrogen bond donors and acceptors in the amide and carboxylic acid groups allows for potential interactions with biological targets such as enzymes and receptors. Derivatives of pentanoic acids have been investigated for various therapeutic applications, including as anticancer agents. nih.govresearchgate.net

Design of Novel Therapeutic Agents

The design of novel therapeutic agents often involves the modification of a central scaffold to optimize its biological activity and pharmacokinetic properties. While derivatives of this compound are explored for potential therapeutic uses, including anti-inflammatory and antimicrobial applications, detailed studies on the rational design of such agents are limited in the public domain. Research into related pentanoic acid derivatives has shown that they can serve as scaffolds for inhibitors of enzymes like histone deacetylases (HDACs), which are targets in cancer therapy. nih.gov For instance, some substituted pentanoic acids have shown cytotoxic properties against leukemia cell lines. nih.gov The development of carbamate-containing compounds as enzyme inhibitors is also an active area of research. nih.gov However, specific design strategies and structure-activity relationship (SAR) studies originating from this compound are not well-documented.

Structure-Based Drug Discovery Efforts

Structure-based drug discovery relies on the three-dimensional structure of a biological target to design and optimize inhibitors. This approach has been successfully applied to many target classes, including proteinases and kinases. ku.edunih.gov While the potential for derivatives of this compound to interact with biological targets exists, there is no specific information available in the scientific literature that details the use of this compound in structure-based drug discovery campaigns. Such efforts would require the identification of a specific biological target and the subsequent co-crystallization of derivatives with the target protein or the use of computational modeling to predict binding modes.

Prospects in Agricultural Chemistry

Carboxylic acids and their derivatives are a well-established class of compounds in agricultural chemistry, with applications as herbicides and plant growth regulators. cabidigitallibrary.orgrsc.org For example, certain pyridine derivatives have been developed as insecticides. nih.gov The structural features of this compound could, in principle, be modified to develop new agrochemicals. However, there is a lack of specific research or patents in the public domain that describe the synthesis or evaluation of this compound derivatives for applications such as herbicides, insecticides, or plant growth regulators. researchgate.netnih.gov

Development of Bioactive Agrochemicals

Information regarding the use of this compound in the synthesis or development of bioactive agrochemicals is not available in the public domain or scientific literature.

Targeting Specific Pests and Pathogens

There is no documented research or evidence to suggest that this compound has been investigated for or used in targeting specific agricultural pests or pathogens.

Structure Activity Relationship Sar Studies and Analogue Development

Systematic Structural Modifications and Activity Correlations

Systematic structural modifications of molecules akin to 5-(methylcarbamoyl)pentanoic acid, which is the N-methyl monoamide of adipic acid, have been explored in various contexts. The core structure presents several key areas for modification: the carboxylic acid group, the five-carbon pentanoic acid chain, and the N-methylcarbamoyl moiety.

The amide bond is a critical structural element in a vast array of biologically active molecules. researchgate.net Its planarity and ability to act as both a hydrogen bond donor and acceptor are fundamental to molecular interactions. In the case of this compound, the N-methyl group introduces a specific steric and electronic environment. The replacement of the N-H proton with a methyl group can influence the molecule's conformational rigidity and its ability to engage in hydrogen bonding, which are critical for receptor binding and biological activity. nih.gov

Research on dicarboxylic acid monoamides suggests that the reactivity and biological properties are influenced by the nature of the substituents on the amide nitrogen and the length of the dicarboxylic acid chain. nih.gov The selective synthesis of such amides allows for the exploration of how these modifications affect biological outcomes. nih.gov

To illustrate potential SAR trends, a hypothetical table of analogues and their predicted activity correlation can be constructed based on general principles observed in related compound series.

| Analogue of this compound | Modification | Predicted Activity Correlation | Rationale |

|---|---|---|---|

| Adipamic acid (unsubstituted amide) | Removal of N-methyl group | Potentially altered activity profile | Changes hydrogen bonding capacity and steric profile at the amide. |

| 5-(Dimethylcarbamoyl)pentanoic acid | Addition of a second N-methyl group | Likely decreased activity | Loss of hydrogen bond donor capability and increased steric hindrance. nih.gov |

| 5-(Ethylcarbamoyl)pentanoic acid | Replacement of N-methyl with N-ethyl | Potentially decreased activity | Increased steric bulk at the nitrogen may disrupt optimal binding. |

| 6-(Methylcarbamoyl)hexanoic acid | Increased alkyl chain length | Activity may vary depending on the target | Alters the distance and flexibility between the two polar functional groups. |

| Methyl 5-(methylcarbamoyl)pentanoate | Esterification of the carboxylic acid | Likely loss of activity for targets requiring a free carboxylate | The carboxylate group is often crucial for ionic interactions with biological targets. |

Influence of Alkyl Chain Length and Substituent Variation

In a series of N-acyl amino acids, the length of the fatty acid chain has been shown to be a key factor in their biological function, including their role as signaling molecules. nih.gov Similarly, for dicarboxylic acid monoamides, the number of methylene (B1212753) units in the chain dictates the molecule's ability to adopt specific conformations required for interaction with a biological target. A process for preparing aliphatic dicarboxylic acid monoamides with polymethylene radicals of 2 to 10 carbon atoms has been developed, highlighting the interest in exploring the effects of varying chain lengths.

Variations in the substituent on the carbamoyl (B1232498) nitrogen also play a pivotal role in defining the SAR. The introduction of different alkyl groups (e.g., ethyl, propyl) or other functional groups in place of the methyl group can modulate lipophilicity, steric hindrance, and hydrogen bonding capacity. For instance, in studies of antimicrobial peptides, N-methylation of amino acids was found to be a highly effective strategy to modulate biological activity and toxicity. mdpi.com The N-alkylation of amides with alcohols is a synthetic strategy that allows for the introduction of a wide variety of substituents, enabling a thorough exploration of the SAR at this position. researchgate.netrsc.org

The following table summarizes the expected influence of these variations on the activity of this compound, based on findings for related compounds.

| Structural Variation | Specific Modification Example | Anticipated Effect on Activity | Underlying Principles |

|---|---|---|---|

| Alkyl Chain Length | 4-(Methylcarbamoyl)butanoic acid (shorter chain) | May increase or decrease activity | Alters the spatial orientation of functional groups, potentially improving or worsening fit to a target site. |

| 7-(Methylcarbamoyl)heptanoic acid (longer chain) | Likely to alter activity profile | Increased flexibility may be entropically unfavorable for binding; may allow interaction with different binding pockets. | |

| N-Substituent Variation | 5-(Ethylcarbamoyl)pentanoic acid | Potentially reduced activity | Increased steric bulk may hinder binding. |

| 5-(Phenylcarbamoyl)pentanoic acid | Significantly altered activity and properties | Introduction of an aromatic ring drastically changes steric and electronic properties, potentially leading to new interactions (e.g., pi-stacking). | |

| 5-(Carbamoyl)pentanoic acid (Adipamic acid) | Different activity profile | Changes hydrogen bonding potential (two donors vs. one). |

Comparative Analysis with Related Carboxylic Acid Derivatives

Valeric acid (pentanoic acid) is a simple, five-carbon carboxylic acid. Comparing its biological profile with that of this compound highlights the significant contribution of the N-methylcarbamoyl group to the latter's properties. While valeric acid itself has limited specific biological activity beyond its role as a short-chain fatty acid, its derivatives, such as valproic acid, are well-known therapeutic agents. nih.gov

The introduction of the N-methylcarbamoyl group at the 5-position of the pentanoic acid chain in this compound introduces a polar, hydrogen-bonding moiety that is absent in simple valeric acid derivatives. This functional group can engage in specific interactions with biological targets, leading to a distinct pharmacological profile. In contrast, the activity of many valproic acid analogues is primarily driven by their lipophilicity and branched-chain structure.

A comparative analysis suggests that the activity of this compound is likely more dependent on specific hydrogen bonding and polar interactions mediated by the carbamoyl group, whereas the activity of many simple valeric acid derivatives is often governed by less specific hydrophobic interactions.

The study of other fatty acids bearing a carbamoyl substitution provides a broader context for understanding the SAR of this compound. Carboxylic acid amides are a known class of fungicides, and their activity is dependent on the nature of the substituents. rsc.org

N-acyl amino acids, which feature an amide linkage between a fatty acid and an amino acid, are a diverse class of signaling molecules. nih.gov Their biological activity is highly dependent on both the nature of the fatty acid and the amino acid, underscoring the importance of both the acyl chain and the polar headgroup in determining function. nih.gov For example, short-chain N-acyl amino acids have been identified and their roles in metabolism are being investigated. pnas.org

The presence of the N-methyl group in this compound is a key differentiator from unsubstituted carbamoyl fatty acids. N-methylation can impact the conformational preferences of the molecule and can be critical for activity in some biological systems. nih.gov Studies on N-substituted phenyldihydropyrazolones have shown that modifications to the N-substituent can significantly impact biological activity. frontiersin.org

The following table provides a comparative overview of this compound with related carboxylic acid derivatives.

| Compound Class | Key Structural Features | Primary Determinants of Activity | Relevance to this compound |

|---|---|---|---|

| Valeric Acid Derivatives | Simple alkyl chain with a terminal carboxylate. | Lipophilicity, chain branching. | Provides a baseline for understanding the contribution of the N-methylcarbamoyl group. |

| Dicarboxylic Acid Monoamides | Two carboxyl groups, one of which is an amide. nih.gov | Chain length, nature of the amide substituent. | Directly analogous class of compounds, highlighting the importance of the distance between the two polar groups. |

| N-Acyl Amino Acids | Fatty acid linked to an amino acid via an amide bond. nih.gov | Acyl chain length, nature of the amino acid. | Demonstrates the importance of both the hydrophobic tail and the polar headgroup in biological activity. |

Future Research Directions and Translational Opportunities

Advanced Materials Science Applications

The bifunctional nature of 5-(methylcarbamoyl)pentanoic acid, possessing both a carboxylic acid and an amide group, positions it as a highly valuable monomer for the synthesis of advanced polymers, particularly poly(ester amides) (PEAs). rsc.orgrsc.org These polymers are gaining considerable attention as they merge the beneficial properties of polyesters, such as biodegradability and biocompatibility, with the excellent thermal and mechanical strength characteristic of polyamides, which is conferred by strong hydrogen bonding between amide groups. researchgate.netupc.edu

The incorporation of monomers like this compound allows for the rational design of biodegradable polymers with tunable properties. mdpi.comnih.gov By varying the co-monomers (e.g., different diols or other dicarboxylic acids), researchers can precisely control characteristics such as crystallinity, degradation rate, and mechanical flexibility. mdpi.comnih.gov This makes these materials highly suitable for specialized biomedical applications, including drug delivery systems, hydrogels for soft tissue engineering, and scaffolds for regenerative medicine. rsc.orgresearchgate.netmdpi.comresearchgate.net The presence of the methylcarbamoyl group can influence intermolecular interactions, potentially enhancing thermal stability and modifying the material's mechanical response compared to simple aliphatic polyester (B1180765) amides. rsc.orgresearchgate.net

| Property | Potential Influence of this compound Monomer | Relevant Application |

| Biodegradability | The ester linkages formed during polymerization are susceptible to hydrolysis, making the resulting polymer biodegradable. researchgate.netupc.edu | Compostable plastics, biomedical implants. |

| Mechanical Strength | The amide group facilitates strong intermolecular hydrogen bonds, contributing to higher tensile strength and thermal stability compared to pure polyesters. rsc.orgresearchgate.net | Durable biomedical devices, engineering plastics. |

| Biocompatibility | Degradation products, including the parent amino acid derivative, are expected to be non-toxic and readily metabolized by the body. nih.govresearchgate.net | Tissue engineering scaffolds, drug delivery matrices. |

| Tunability | Can be co-polymerized with various diols and dicarboxylic acids to fine-tune properties like elasticity, hydrophilicity, and degradation time. mdpi.comresearchgate.net | Materials for personalized medicine, functional polymers. |

This table illustrates the projected properties of poly(ester amides) synthesized using this compound, based on established principles of polymer chemistry.

Bioconjugation Chemistry and Chemical Biology Tools

In the fields of chemical biology and medicinal chemistry, the ability to covalently link molecules to biological targets is paramount. This compound is an ideal candidate for use as a molecular linker or spacer in bioconjugation strategies. creative-biolabs.com Its terminal carboxylic acid group can be readily activated to react with nucleophilic groups on biomolecules, most commonly the primary amine groups found in the lysine (B10760008) residues of proteins. biosyn.comthermofisher.com

The most prevalent method for this transformation involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. nih.govyoutube.com This reaction proceeds under mild aqueous conditions, which is crucial for maintaining the three-dimensional structure and function of the target protein. nih.gov The resulting amide bond is highly stable, ensuring a permanent linkage. nih.gov

The linear six-carbon backbone of this compound provides a defined spatial separation between the conjugated biomolecule and a payload, such as a fluorescent dye for imaging, a cytotoxic drug for targeted therapy, or an affinity tag for protein purification. Furthermore, small molecules like this are increasingly used as "chemical probes" to investigate fundamental biological processes and validate new drug targets. nih.govnumberanalytics.comannualreviews.org By attaching this compound to a molecule with a known biological effect, researchers can study its interactions within a cellular environment.

| Reagent/Method | Mechanism | Key Advantages |

| EDC/NHS | Activates the carboxylic acid to form a semi-stable NHS ester, which then reacts with a primary amine to form an amide bond. youtube.com | High efficiency, stable amide bond formation, compatible with aqueous media. nih.gov |

| Diazo Compounds | Diazoacetate esters or diazoacetamide (B1201003) react specifically with carboxyl groups under mild conditions. biosyn.com | High specificity for carboxylic acids. |

| Direct Amidation | Catalytic methods (e.g., with boric acid) can directly couple the carboxylic acid and amine, though less common in bioconjugation. | Fewer steps, potentially greener. |

This table summarizes common bioconjugation methods applicable to the carboxylic acid moiety of this compound for linking to amine-containing biomolecules.

Green Chemistry Approaches for Synthesis

Traditional methods for creating amide bonds often rely on stoichiometric activating agents that generate significant chemical waste. sigmaaldrich.com The principles of green chemistry encourage the development of more sustainable and atom-economical synthetic routes. For a molecule like this compound, several greener approaches for its synthesis, or the synthesis of similar amides, are being explored.

One of the most promising methods is the direct amidation of carboxylic acids and amines using a catalyst. Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for this transformation. sciepub.comorgsyn.org The reaction can often be performed under solvent-free conditions by simply heating the reactants with a catalytic amount of boric acid, with water being the only byproduct. sciepub.comsemanticscholar.org The proposed mechanism involves the in-situ formation of a mixed anhydride (B1165640) with the boric acid, which acts as the activated acylating agent. sciepub.comsemanticscholar.org

Enzymatic synthesis represents another powerful green chemistry tool. Lipases and other amidase-containing biocatalysts can facilitate the formation of amide bonds from carboxylic acids and amines with high selectivity and efficiency under mild, neutral conditions. nih.govorganic-chemistry.org This approach avoids harsh reagents and can even be used for enantioselective synthesis. organic-chemistry.org Additionally, research into hydrothermal synthesis has shown that direct condensation can occur at elevated temperatures and pressures without any catalyst at all, offering a completely reagent-free pathway. researchgate.net

| Synthesis Method | Key Features | Environmental Advantage |

| Boric Acid Catalysis | Uses an inexpensive, low-toxicity catalyst; often solvent-free. sciepub.comorgsyn.orgsemanticscholar.org | High atom economy, reduces solvent waste, avoids stoichiometric activating agents. |

| Enzymatic Catalysis | Employs biocatalysts (e.g., lipases) in aqueous or organic media under mild conditions. nih.gov | High selectivity, biodegradable catalyst, operates at ambient temperature and neutral pH. |